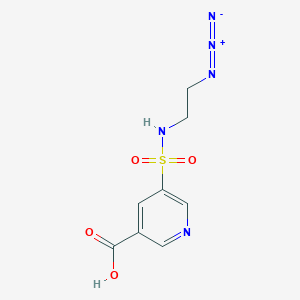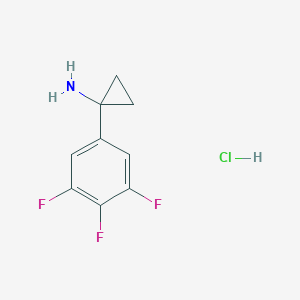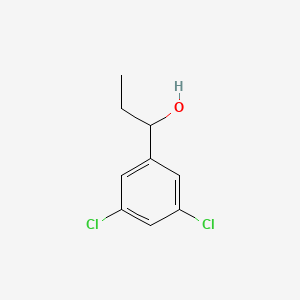
1-(3,5-Dichlorophenyl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(3,5-Dichlorophenyl)propan-1-ol” is a chemical compound with the CAS Number: 1343855-95-7 . It has a molecular weight of 205.08 . The IUPAC name for this compound is 1-(3,5-dichlorophenyl)-1-propanol . The physical form of this compound is a powder .
Molecular Structure Analysis
The InChI code for “1-(3,5-Dichlorophenyl)propan-1-ol” is 1S/C9H10Cl2O/c1-2-9(12)6-3-7(10)5-8(11)4-6/h3-5,9,12H,2H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“1-(3,5-Dichlorophenyl)propan-1-ol” is a powder that is stored at room temperature . It has a molecular weight of 205.08 . The compound’s InChI code is 1S/C9H10Cl2O/c1-2-9(12)6-3-7(10)5-8(11)4-6/h3-5,9,12H,2H2,1H3 .Scientific Research Applications
Antifungal Activity
One of the notable applications of derivatives of 1-(3,5-Dichlorophenyl)propan-1-ol is in the synthesis of 1,2,3-triazole derivatives. These compounds have been synthesized via copper-catalyzed azide-alkyne cycloaddition and evaluated for their antifungal activity against Candida strains. The halogen-substituted triazole derivatives, in particular, showed promising antifungal profiles, highlighting the potential for further modifications to improve drug efficacy against fungal infections (Lima-Neto et al., 2012).
Molecular Docking and Antimicrobial Activity
Derivatives of 1-(3,5-Dichlorophenyl)propan-1-ol have also been studied for their molecular structure, spectroscopic properties, and quantum chemical characteristics. These studies include molecular docking and evaluation of antimicrobial activity, providing insights into the potential applications of these compounds in developing new antimicrobial agents. One such study focused on a molecule with significant antibacterial and antifungal effects, demonstrating the utility of these derivatives in medicinal chemistry (Sivakumar et al., 2021).
Corrosion Inhibition
The derivatives of 1-(3,5-Dichlorophenyl)propan-1-ol have been explored as corrosion inhibitors for metals. Research has shown that quinoxaline-based propanones are effective in retarding the corrosion rate of mild steel in acidic environments. These compounds exhibit mixed-type inhibitory action, reducing the rate of anodic and cathodic corrosion reactions and forming a protective film on the metal surface (Olasunkanmi & Ebenso, 2019).
Electrochemical and Polymer Studies
In the field of material science, derivatives of 1-(3,5-Dichlorophenyl)propan-1-ol have been used in synthesizing electroactive polymers. These polymers exhibit strong fluorescence and are used in creating thin films with high electrochromic contrast. Such materials are promising for applications in electronic displays and other optoelectronic devices (Reeves et al., 2004).
Catalysis and Synthesis
The compound has found use in catalysis, where derivatives have been employed in the arylation, heteroarylation, and alkenylation of C(sp3)–H bonds. This process is facilitated by iron and zinc co-catalysts, contributing to the efficient synthesis of complex organic molecules. Such methodologies are invaluable in pharmaceutical synthesis and the production of fine chemicals (Ilies et al., 2017).
Safety and Hazards
properties
IUPAC Name |
1-(3,5-dichlorophenyl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Cl2O/c1-2-9(12)6-3-7(10)5-8(11)4-6/h3-5,9,12H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSDKSQHCPYGRGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=CC(=C1)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-Dichlorophenyl)propan-1-ol | |
CAS RN |
1343855-95-7 |
Source


|
| Record name | 1-(3,5-dichlorophenyl)propan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


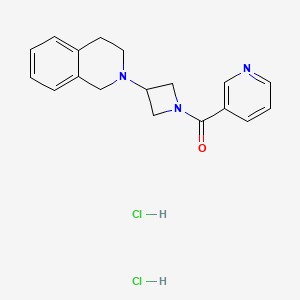
![1-Phenyl-1'-(2-hydroxyethyl)-3,3'-dimethyl-5-hydroxy[4,5']-bipyrazol](/img/structure/B2603873.png)
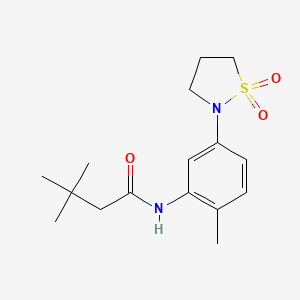
![2-amino-3-[(E)-{[5-chloro-2-(prop-2-yn-1-yloxy)phenyl]methylidene}amino]-6-(trifluoromethyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2603875.png)

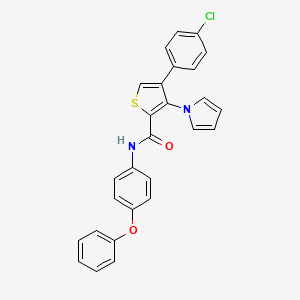
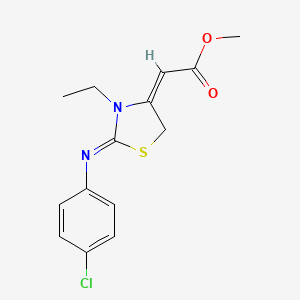
![4-bromo-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2603882.png)
![[3,5-Bis(methylthio)isothiazol-4-yl]methylamine hydrochloride](/img/structure/B2603883.png)

